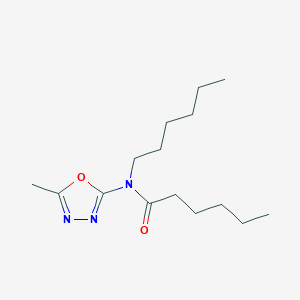

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide

Description

Properties

CAS No. |

62347-64-2 |

|---|---|

Molecular Formula |

C15H27N3O2 |

Molecular Weight |

281.39 g/mol |

IUPAC Name |

N-hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide |

InChI |

InChI=1S/C15H27N3O2/c1-4-6-8-10-12-18(14(19)11-9-7-5-2)15-17-16-13(3)20-15/h4-12H2,1-3H3 |

InChI Key |

OXXVHHCMFFHTRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(C1=NN=C(O1)C)C(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid for several hours .

Industrial Production Methods

Industrial production of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide has potential applications in pharmaceuticals primarily due to its oxadiazole moiety, which is known for exhibiting biological activity.

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties. Oxadiazole derivatives are often investigated for their ability to inhibit bacterial growth and combat infections. Preliminary studies suggest that compounds with similar structures can exhibit significant activity against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives may possess anti-inflammatory properties. Formulations containing N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide could be explored for their efficacy in treating inflammatory diseases.

- Drug Delivery Systems : The hydrophobic nature of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide allows it to be utilized in drug delivery systems where lipophilicity is advantageous for the encapsulation of hydrophobic drugs.

Agricultural Applications

The compound's unique chemical structure also lends itself to applications in agriculture:

- Pesticide Formulations : Due to its potential bioactivity, N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide can be incorporated into pesticide formulations aimed at controlling pests and pathogens in crops.

- Plant Growth Regulators : There is ongoing research into the use of oxadiazole derivatives as plant growth regulators. These compounds can influence plant development and yield by modulating hormonal pathways.

Material Science Applications

In material science, the compound's properties can be leveraged for developing advanced materials:

- Polymer Additives : N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings : The compound may also find applications in coatings that require specific chemical resistance or durability under environmental stressors.

Case Studies and Research Findings

Several case studies highlight the potential applications of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that similar oxadiazole compounds exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide may have comparable efficacy .

- Inflammatory Response Modulation : Research focusing on oxadiazole derivatives indicated their potential to modulate inflammatory responses in animal models. This opens avenues for further exploration of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide in therapeutic contexts .

- Pesticidal Efficacy : Field trials have evaluated the effectiveness of oxadiazole-based pesticides in agricultural settings, showing promising results in pest control while being environmentally friendly .

Mechanism of Action

The mechanism of action of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The 1,3,4-oxadiazole ring in the target compound distinguishes it from analogs with tetrazole or triazole cores. For example:

- N′-(5-Tetrazolyl)-N-aroylthioureas (): These compounds replace the oxadiazole with a tetrazole ring, enhancing hydrogen-bonding capacity and herbicidal activity (e.g., 80% inhibition of Echinochloa crusgalli at 100 μg/mL for select derivatives) .

- N-(1H-3-Carboxy-1,2,4-triazol-5-yl)ureas (): The triazole-carboxylic acid group improves water solubility and plant growth-regulating activity (e.g., 120% promotion of wheat root growth at 10 μM) .

Table 1: Core Heterocycle Impact on Bioactivity

Substituent Effects

Methyl vs. Phenyl Substituents

The 5-methyl group on the oxadiazole in the target compound contrasts with phenyl-substituted analogs. For instance:

- N-(Furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanimines (): Phenyl substitution increases lipophilicity and toxicity (predicted LD₅₀ values: 200–500 mg/kg in rodents) .

- N-(5-Substituted-1,3,4-oxadiazol-2-yl)methyl-thiazoles (): Electron-withdrawing substituents (e.g., nitro groups) enhance antimicrobial activity (MIC: 2–8 μg/mL against S. aureus) .

Table 2: Substituent Influence on Physicochemical Properties

Biological Activity

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C15H25N3O2

- Molecular Weight : 281.394 g/mol

- CAS Number : 62347-64-2

N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide is part of the oxadiazole family, which is known for various biological activities. The oxadiazole ring structure is often associated with antimicrobial and anti-inflammatory properties. The specific biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial effects against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity : Some studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound led to a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases.

- Cytotoxicity Studies : A series of assays conducted on human cancer cell lines revealed that N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-YL)hexanamide induced apoptosis through the activation of caspase pathways. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Basic: What are the established synthetic routes for N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling hexylamine derivatives with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid intermediates. A common approach is to use 3-bromopropanoyl chloride (or similar electrophiles) for amide bond formation under reflux with a base like triethylamine or Hunig’s base (diisopropylethylamine) . Optimization strategies include:

- Temperature control : Refluxing in aprotic solvents (e.g., THF, DCM) at 60–80°C for 4–6 hours .

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) to enhance yield .

- Purification : Recrystallization from pet-ether or column chromatography for high-purity isolates .

Advanced: How do structural modifications at the hexyl or oxadiazole moieties influence bioactivity, and what computational methods validate these effects?

Answer:

- Hexyl chain : Lengthening/shortening the alkyl chain alters lipophilicity, impacting membrane permeability. For example, analogs with shorter chains (e.g., propyl) showed reduced metabolic stability in hepatic microsome assays .

- Oxadiazole substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the oxadiazole 5-position enhances binding to enzymatic targets like alkaline phosphatase, as shown in docking studies .

- Computational validation : Molecular dynamics simulations and DFT calculations can predict binding affinities and metabolic pathways. For instance, AutoDock Vina and Gaussian 09 are used to model interactions with kinase domains .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C-NMR :

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amide and oxadiazole bonds .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 297.2 (calculated for C₁₅H₂₅N₃O₂) .

Advanced: How can researchers resolve discrepancies in reported biological activities of oxadiazole-containing analogs?

Answer:

- Assay standardization : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using IC₅₀ replicates across multiple models .

- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target specificity .

Basic: What in vitro assays are suitable for initial pharmacological evaluation of this compound?

Answer:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphatases (e.g., alkaline phosphatase) using fluorogenic substrates .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) .

- Membrane permeability : Caco-2 monolayer assays to predict oral bioavailability .

Advanced: What strategies improve the metabolic stability of N-Hexyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)hexanamide without compromising efficacy?

Answer:

- Bioisosteric replacement : Substitute the hexyl chain with cyclopropyl or fluorinated alkyl groups to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the amide group with ester linkages, which hydrolyze in vivo to release the active compound .

- Metabolite identification : Use LC-MS/MS to identify unstable regions and guide structural refinements .

Basic: How is the purity of the compound validated, and what thresholds are acceptable for research use?

Answer:

- HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor <1.2) .

- Elemental analysis : Carbon/nitrogen content within ±0.4% of theoretical values .

- Melting point : Sharp range (e.g., 135–136°C) confirms crystallinity and homogeneity .

Advanced: What in silico tools predict the pharmacokinetic properties of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.